N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O3/c19-11-5-7-12(8-6-11)25-15(21-22-23-25)9-20-16(26)10-24-17(27)13-3-1-2-4-14(13)18(24)28/h1-8H,9-10H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAYXPNVCZLYAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a tetrazole ring, a chlorophenyl group, and an isoindolinone moiety, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
- Coupling with Isoindolinone : The tetrazole is then coupled with an appropriate isoindolinone derivative in the presence of a coupling agent to form the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of tetrazole have been shown to inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
These findings suggest that the incorporation of the tetrazole moiety enhances the biological activity against cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors involved in cancer progression. The tetrazole ring acts as a bioisostere for carboxylic acids, allowing for effective binding to enzyme active sites.
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit other biological activities:
- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial growth and could be explored for antibiotic development.
- Anti-inflammatory Effects : The structural features may contribute to modulating inflammatory pathways.
Study on PD-1/PD-L1 Interaction
A study highlighted the use of sulfonamide derivatives related to tetrazoles in inhibiting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. In transgenic mouse models, these compounds demonstrated significant activity in rescuing immune responses against tumors.
Pharmacokinetic Studies
Pharmacokinetic evaluations have suggested that modifications in the isoindolinone structure can improve solubility and bioavailability, critical factors for therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Structural and Functional Differences
Tetrazole Substitution: The target compound and its analog in both feature a 4-chlorophenyl-tetrazole core. However, the acetamide substituent differs: the target compound uses a 1,3-dioxoisoindolinyl group, while the analog in has a 4-nitrophenyl group.
Heterocyclic vs. Aromatic Acetamide Substituents :
- Compounds like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replace the tetrazole with a thiazole ring. Thiazoles are less metabolically stable than tetrazoles but offer distinct coordination properties for metal-binding applications .
Synthetic Flexibility :
- The University of Groningen’s tetrazole library () demonstrates that varying the acetamide’s N-substituent (e.g., naphthalen-2-ylmethyl, cyclohexyl) significantly alters physical properties, such as melting points (82–217°C). This highlights the tunability of tetrazole-acetamide hybrids for drug design .
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via condensation reactions. A typical method involves refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with aryl maleimides in glacial acetic acid, followed by recrystallization from ethanol to achieve >95% purity. Reaction progress is monitored by TLC, and yields are optimized by adjusting molar ratios and reflux duration .
Q. How is purity assessed during synthesis?
Purity is evaluated using TLC for real-time monitoring, followed by HPLC for quantitative analysis. Post-synthesis, recrystallization from ethanol or DMF/acetic acid mixtures improves purity, with NMR (1H/13C) and mass spectrometry confirming structural integrity .
Q. What solvents and catalysts are effective for intermediate steps?
Glacial acetic acid is commonly used as both solvent and catalyst for cyclization reactions. Pyridine with zeolite (Y-H) enhances coupling efficiency in derivative synthesis, achieving 70–85% yields under reflux conditions .
Q. How are derivatives designed for structural diversification?
Systematic substitution of the chlorophenyl group (e.g., with methoxy, nitro, or fluorophenyl groups) or modification of the acetamide side chain enables structure-activity relationship (SAR) studies. Synthetic protocols involve varying aryl maleimides or thiourea precursors .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways?
Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics, while reaction path searches identify optimal conditions. ICReDD’s integrated approach combines computational modeling with experimental validation, reducing trial-and-error by 40–60% .
Q. What strategies resolve contradictions in spectroscopic data?
Discrepancies in NMR or mass spectra may arise from byproducts or tautomeric forms. Strategies include:
- Cross-validation with X-ray crystallography.
- Recrystallization or column chromatography to isolate pure fractions.
- Temperature-dependent NMR studies to identify dynamic equilibria .
Q. How can reaction yields be improved in scale-up?
Catalyst screening (e.g., zeolite Y-H vs. molecular sieves) and solvent optimization (e.g., switching from acetic acid to DMF) enhance yields. Kinetic studies reveal that extending reflux time from 2 to 5 hours increases conversion rates by 15–20% .
Q. What advanced techniques characterize solid-state properties?
Q. How are mechanistic insights into bioactivity obtained?
Molecular docking and MD simulations model interactions with biological targets (e.g., kinases or tubulin). In vitro assays (e.g., antiproliferative screens on cancer cell lines) validate computational predictions, with IC50 values guiding lead optimization .
Methodological Considerations
- Data Contradiction Analysis : Conflicting bioactivity data across studies may stem from impurity profiles or assay variability. Reproducibility is ensured by adhering to standardized protocols (e.g., NIH’s Assay Guidance Manual) and reporting purity thresholds .
- Experimental Design : High-throughput screening (HTS) platforms enable rapid SAR evaluation. Factorial designs (e.g., DoE) optimize reaction parameters (temperature, solvent, catalyst) with minimal experimental runs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
